molecular formula C20H17ClN2O6 B11081072 (5Z)-1-(3-chlorophenyl)-5-(2,3,4-trimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-(3-chlorophenyl)-5-(2,3,4-trimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11081072
M. Wt: 416.8 g/mol
InChI Key: VODPYTCDFUNOLL-ZROIWOOFSA-N
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Description

(5Z)-1-(3-chlorophenyl)-5-(2,3,4-trimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a trimethoxybenzylidene group, and a pyrimidine-2,4,6-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-1-(3-chlorophenyl)-5-(2,3,4-trimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 3-chlorobenzaldehyde with 2,3,4-trimethoxybenzaldehyde in the presence of a suitable base, followed by cyclization with urea or thiourea. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a catalyst like piperidine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to hydroxyl groups.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of hydroxylated pyrimidine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: The compound could be explored for its potential therapeutic properties. Research may include its effects on various biological pathways and its potential as a lead compound for drug development.

Industry: In industrial applications, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (5Z)-1-(3-chlorophenyl)-5-(2,3,4-trimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trimethoxybenzylidene group can interact with hydrophobic pockets, while the pyrimidine core may form hydrogen bonds with amino acid residues. These interactions can lead to changes in the activity of the target proteins, affecting various cellular pathways.

Comparison with Similar Compounds

Uniqueness: The combination of the chlorophenyl and trimethoxybenzylidene groups in the same molecule provides a unique set of chemical properties. This uniqueness can be leveraged in various applications, making the compound a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C20H17ClN2O6

Molecular Weight

416.8 g/mol

IUPAC Name

(5Z)-1-(3-chlorophenyl)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H17ClN2O6/c1-27-15-8-7-11(16(28-2)17(15)29-3)9-14-18(24)22-20(26)23(19(14)25)13-6-4-5-12(21)10-13/h4-10H,1-3H3,(H,22,24,26)/b14-9-

InChI Key

VODPYTCDFUNOLL-ZROIWOOFSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Cl)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Cl)OC)OC

Origin of Product

United States

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